Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate
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Overview
Description
Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 5-position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 5-iodopyrimidine with tert-butyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The iodine atom at the 5-position of the pyrimidine ring plays a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .
Comparison with Similar Compounds
Tert-butyl (5-iodopyrimidin-2-yl)(methyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate: This compound has a bromine atom instead of an iodine atom at the 5-position.
Tert-butyl (5-chloropyrimidin-2-yl)(methyl)carbamate: This compound has a chlorine atom at the 5-position.
Tert-butyl (5-fluoropyrimidin-2-yl)(methyl)carbamate: This compound has a fluorine atom at the 5-position.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C10H14IN3O2 |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl N-(5-iodopyrimidin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14(4)8-12-5-7(11)6-13-8/h5-6H,1-4H3 |
InChI Key |
ZQPRJNMIHQEWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)I |
Origin of Product |
United States |
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